molecular formula C18H21N3O5S2 B5426418 Ethyl 4-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate

Ethyl 4-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate

Cat. No.: B5426418
M. Wt: 423.5 g/mol
InChI Key: JKLJUMUSUFRVGA-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate is a complex organic compound that features a thiophene ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions would be essential to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can also interact with aromatic residues through π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate is unique due to its combination of a thiophene ring with a sulfonyl group and a piperazine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

ethyl 4-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-2-26-18(23)20-8-10-21(11-9-20)28(24,25)15-12-16(27-13-15)17(22)19-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLJUMUSUFRVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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